molecular formula C9H11F3N2 B14038920 1-(3-Ethyl-5-(trifluoromethyl)phenyl)hydrazine

1-(3-Ethyl-5-(trifluoromethyl)phenyl)hydrazine

Cat. No.: B14038920
M. Wt: 204.19 g/mol
InChI Key: PUDOUJQOMUDEFD-UHFFFAOYSA-N
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Description

1-(3-Ethyl-5-(trifluoromethyl)phenyl)hydrazine is an organic compound characterized by the presence of a hydrazine group attached to a phenyl ring substituted with ethyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Ethyl-5-(trifluoromethyl)phenyl)hydrazine typically involves the reaction of 3-ethyl-5-(trifluoromethyl)benzaldehyde with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux to facilitate the formation of the hydrazone intermediate. This intermediate is then reduced to yield the desired hydrazine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethyl-5-(trifluoromethyl)phenyl)hydrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted hydrazine derivatives .

Scientific Research Applications

1-(3-Ethyl-5-(trifluoromethyl)phenyl)hydrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Ethyl-5-(trifluoromethyl)phenyl)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Ethyl-5-(trifluoromethyl)phenyl)hydrazine is unique due to the combination of its ethyl and trifluoromethyl substituents, which confer distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the ethyl group provides steric hindrance, influencing its reactivity and interaction with biological targets .

Properties

Molecular Formula

C9H11F3N2

Molecular Weight

204.19 g/mol

IUPAC Name

[3-ethyl-5-(trifluoromethyl)phenyl]hydrazine

InChI

InChI=1S/C9H11F3N2/c1-2-6-3-7(9(10,11)12)5-8(4-6)14-13/h3-5,14H,2,13H2,1H3

InChI Key

PUDOUJQOMUDEFD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)NN)C(F)(F)F

Origin of Product

United States

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